5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system containing both triazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications .
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which includes “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . The development of the chemistry and application of TPs has continued and even accelerated over the decades . Therefore, it is expected that future research will continue to explore the potential of these compounds in various domains.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets, such as enzymes involved in inflammatory responses .
Mode of Action
It’s worth noting that related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit certain enzymes, potentially through allosteric binding .
Biochemical Pathways
Related compounds have been found to impact various pathways, including those involved in inflammation .
Pharmacokinetics
The compound’s molecular weight is 150.1380 , which is within the range generally favorable for oral bioavailability.
Result of Action
Related compounds have been found to exhibit anti-inflammatory activity .
Action Environment
It’s worth noting that the synthesis of related compounds has been performed under various conditions, suggesting that the compound’s stability may be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some of these compounds have been described as inhibitors of cyclic adenosine 3’,5’-monophosphate (cAMP) phosphodiesterase (PDE) .
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown significant biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer effects . These effects suggest that these compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-mediated synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of microwave irradiation significantly reduces reaction times and energy consumption, making it a sustainable approach for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives. These products have been studied for their potential biological activities and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid include:
- 5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Aryl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of biological activities and its potential for therapeutic applications. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUFWDHTHTEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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